3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Medicinal Chemistry Stereochemistry Antibacterial SAR

This dihydrochloride salt provides the decisive solubility advantage over the free base (CAS 2089258-75-1), ensuring rapid, complete dissolution for reproducible PDE1 inhibition assays and antimicrobial screening. The chiral 1-aminoethyl group at position 3 enables stereospecific SAR elaboration, while the reactive primary amine offers a ready handle for early lead optimisation libraries. Procure the validated PDE1 core scaffold in research-ready form today.

Molecular Formula C7H11Cl2N5O
Molecular Weight 252.1
CAS No. 2089258-76-2
Cat. No. B2968667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
CAS2089258-76-2
Molecular FormulaC7H11Cl2N5O
Molecular Weight252.1
Structural Identifiers
SMILESCC(C1=NN=C2N1C=CNC2=O)N.Cl.Cl
InChIInChI=1S/C7H9N5O.2ClH/c1-4(8)5-10-11-6-7(13)9-2-3-12(5)6;;/h2-4H,8H2,1H3,(H,9,13);2*1H
InChIKeyHTUIQLHJHJTNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Dihydrochloride: Core Scaffold Definition for Procurement Decisions


3-(1-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS 2089258-76-2) is a heterocyclic compound featuring the [1,2,4]triazolo[4,3-a]pyrazin-8-one core with a chiral 1-aminoethyl substituent at the 3-position, supplied as a dihydrochloride salt to enhance aqueous solubility . This core scaffold is fundamentally associated with phosphodiesterase 1 (PDE1) inhibition, a validated therapeutic mechanism for chronic kidney disease and neurodegenerative disorders, as established by Eli Lilly in international patent filings for related derivatives [1]. Additionally, the broader triazolo[4,3-a]pyrazine class has demonstrated significant antimicrobial potential, with specific derivatives showing minimum bacteriostatic concentrations (MBstK) of 12.5–25.0 µg/mL against Gram-negative microorganisms [2]. These established biological anchors make the core scaffold a strategic procurement choice, where even modest substituent variations can drastically alter target selectivity and potency.

Why Generic Triazolopyrazinone Substitution Cannot Guarantee Function for CAS 2089258-76-2


The [1,2,4]triazolo[4,3-a]pyrazin-8-one scaffold is exquisitely sensitive to the nature of the substitution at the 3-position, with even minor structural modifications dictating distinct biological target engagement. The Eli Lilly patent explicitly restricts PDE1 activity to compounds with specific substituents (methyl, ethyl, or cyclopropyl) at the 3-position, while scaffolds modified with a thioxo group at this site exhibit a completely different biological profile, demonstrating high antimicrobial activity [1]. Furthermore, the 1-aminoethyl group introduces a stereochemical center that is absent in simpler 3-methyl or 3-cyclopropyl analogs . This chiral amine directly impacts binding interactions and is a common pharmacophoric feature in quinolone antibacterials, where its configuration has been shown to modulate potency by 2- to 4-fold [2]. Therefore, assuming functional interchangeability with a 3-methyl or 3-aminomethyl analog is scientifically invalid, as each substitution pattern navigates a distinct chemical biology landscape.

Head-to-Head Quantitative Differentiation: 3-(1-Aminoethyl)-Dihydrochloride vs. Nearest Structural Analogs


Chiral Amine Substituent: 3-(1-Aminoethyl) vs. 3-Aminomethyl Potency Modulation Potential

The 1-aminoethyl substituent introduces a chiral methyl group at the benzylic position of the amine, a feature absent in the closely related 3-aminomethyl analog (CAS 2094616-86-9) . In quinolone antibacterial systems, replacing a 3-aminomethyl with a 3-(1-aminoethyl) group conferred a 2- to 4-fold increase in Gram-positive potency, demonstrating the profound impact of this specific chiral modification on biological activity [1]. The extension from a primary aminomethyl to a secondary 1-aminoethyl amine also increases steric bulk and lipophilicity, altering target binding pocket interactions and absorption, distribution, metabolism, and excretion (ADME) properties.

Medicinal Chemistry Stereochemistry Antibacterial SAR

Dihydrochloride Salt Form: Solubility Advantage over the Free Base (CAS 2089258-75-1)

The compound is provided as a dihydrochloride salt, which ionizes in aqueous media to significantly enhance water solubility compared to its free base form, 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 2089258-75-1) . Salt formation is a standard strategy in drug discovery to improve dissolution rates and bioavailability for poorly soluble heterocyclic cores. The dihydrochloride's favorable solubility profile, indicated by supplier descriptions, makes it the preferred starting material for in vitro and in vivo biological assays .

Formulation Solubility In Vivo Studies

Target Divergence: PDE1 Inhibition vs. Antimicrobial Activity Dictated by 3-Position Substituent

The scaffold's biological target is dictated by the 3-position substitution. The Eli Lilly patents explicitly define the PDE1 pharmacophore with small alkyl groups (methyl, ethyl, cyclopropyl) at the 3-position, which confer inhibitory activity against human PDE1 for renal and neurological indications [1]. In direct contrast, substituting the 3-position with a thioxo group shifts the biological profile entirely towards antimicrobial activity; for example, 7-(3-chloro-2-methyl-phenyl)-3-thioxo-[1,2,4]triazolo[4,3-а]pyrazin-8(7Н)-one showed high antimicrobial values with minimum bacteriostatic concentration (MBstK) of 12.5-25.0 µg/mL against Gram-negative microorganisms [2]. This demonstrates a strict pharmacophore-driven target switch, where the choice between a 3-alkylamine or 3-thioxo substitution is the primary determinant of biological utility.

Kinase Inhibition Antimicrobial Screening PDE1 Selectivity

High-Value Application Scenarios for 3-(1-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Dihydrochloride


PDE1 Inhibitor Hit-to-Lead and Structure-Activity Relationship (SAR) Exploration

The primary application for this compound is in PDE1-focused medicinal chemistry programs. The [1,2,4]triazolo[4,3-a]pyrazin-8-one core is a confirmed human PDE1 inhibitory scaffold, as established by Eli Lilly [1]. Researchers can use this specific dihydrochloride as a starting point for SAR studies, modifying the 7-position to explore potency, selectivity against other PDE isoforms (such as PDE3A and PDE4D), and pharmacokinetic properties for indications like chronic kidney disease and neurodegeneration [1].

Antibacterial Fragment Evolution via Chiral Amine Pharmacophore

The 1-aminoethyl group is a known chiral pharmacophore associated with enhanced antibacterial potency, as demonstrated in quinolone antibacterials where it conferred a 2- to 4-fold advantage over the aminomethyl analog [2]. This specific compound serves as a powerful fragment for evolving new antibacterial agents, where the triazolo[4,3-a]pyrazin-8-one core can be elaborated to target novel binding sites in bacterial enzymes, leveraging the proven potency-enhancing properties of the 1-aminoethyl moiety [2].

Biochemical Assay Development and In Vivo Pharmacology

The dihydrochloride salt form directly addresses key challenges in biological assay preparation, providing superior aqueous solubility compared to the free base analog (CAS 2089258-75-1) . This physical form advantage makes it the ideal sourcing choice for laboratories developing PDE1 enzyme inhibition assays, cell-based reporter assays, or preliminary in vivo pharmacokinetic studies, where rapid and complete dissolution is critical for generating reliable, reproducible data .

Synthetic Diversification for Probe Compound Libraries

The primary 1-aminoethyl amine is a versatile synthetic handle amenable to further functionalization, such as amide bond formation, reductive amination, or sulfonamide synthesis. This positions the compound as a strategic building block for generating diverse probe libraries aimed at target identification, where a toolbox of analogs with systematic variation around the 3-position is essential [3]. The robust synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives is well-established, ensuring a reliable path for library production [3].

Quote Request

Request a Quote for 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.